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Biochemical & Cellular Profiling Data

The table below summarizes key quantitative data on nemtabrutinib's inhibition profile from biochemical

and cellular studies.

Parameter / Target / Result /
: . Context | Notes Source
Assay Type Kinase Inhibition
Biochemical ICso  BTK (wild- Potent Reversible inhibitor; also inhibits [1][2]
type) inhibition C481S mutant BTK
reported
Biochemical ICso BTK (C481S Potent Overcomes resistance to covalent [1]112]
mutant) inhibition BTKis
reported
Biochemical MEK1 Significant Preferentially binds ATP-binding [1]
Profiling (1 pM) inhibition pocket; potential application in
MAPK-driven cancers
Cellular Viability BRAF-mutant  ~3x higher vs. BRAF wild-type lines; sensitivity  [1]
cell lines sensitivity profile similar to MEK, ERK, pan-

RAF inhibitors
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Parameter /
Assay Type

Biomarker
Correlation

Biomarker
Correlation

Key Experimental Protocols

Target /
Kinase

FGFR3
expression

Phospho-
MEK1 levels

Result /
Inhibition

Sensitivity
correlated

Sensitivity
correlated

Context /| Notes Source

High FGFR3 gene expression linked  [1]
to nemtabrutinib sensitivity

High pMEK1 levels linked to [1]
nemtabrutinib sensitivity

For researchers looking to replicate or design related studies, here are the core methodologies used in the

profiling of nemtabrutinib.

e Cell Viability/Proliferation Assays

o Purpose: To determine the anti-proliferative effects of nemtabrutinib across a panel of cancer
cell lines [1].

o Methodology: Cells are seeded in 384-well plates and treated with nemtabrutinib in 9-point
dilution series after 24 hours. Following a 72-hour incubation, cell viability is measured using a
bioluminescence assay (e.g., ATPlite 1Step) that quantifies intracellular ATP as a proxy for cell
number. Dose-response curves are fitted to calculate 1Cso values [1].

¢ Biochemical Kinase Profiling

o Purpose: To identify the direct kinase targets of nemtabrutinib and quantify inhibition potency

[1].

o Methodology: Inhibitor profiling against large panels of wild-type kinases (e.g., 254 kinases) is

performed using mobility shift assays (MSA) or enzyme-linked immunosorbent assays (ELISA).
Percentage inhibition is measured at a fixed concentration (e.g., 1 pmol/L) at the Ky, arp for

each kinase. For confirmed hits, duplicate 10-point dilution series are used to determine full
ICso values [1].

e Mechanism of Action / Binding Studies

o Purpose: To confirm direct binding and understand the interaction between nemtabrutinib and
specific kinases like MEK1 [1].

o Methodology: Surface Plasmon Resonance (SPR) using a system like Biacore can be
employed. Biotinylated, inactive MEK1 is immobilized on a sensor chip, and the binding of
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nemtabrutinib is measured in real-time to determine binding kinetics [1].
o Molecular Docking: Computational docking studies model how nemtabrutinib fits into the
ATP-binding pocket of the target kinase, providing a structural basis for its activity [1].

BCR Signaling Pathway and Nemtabrutinib Action

The following diagram illustrates the B Cell Receptor (BCR) signaling pathway, highlighting the key nodes
targeted by BTK inhibitors.
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BCR Signaling and BTK Inhibition
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This diagram shows the BCR signaling cascade and how resistance mutations like C481S block covalent

BTK inhibitors, which nemtabrutinib overcomes through its reversible binding mechanism.
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Clinical Evidence Summary

The promising preclinical profile of nemtabrutinib is supported by clinical data from the phase 1/2
BELLWAVE-001 trial (NCT03162536) in heavily pre-treated patients [3] [4].

. . Prior Therapies Prior BTKi BTK C481S Overall Response
Patient Population ) )
(Median) Exposure Mutation Rate (ORR)
R/R CLL/SLL 4 95% 63% 56%
R/R CLL/SLL (65 4 84% 63% 57.9% (per iwCLL)

mg RP2D)

e Recommended Phase 2 Dose (RP2D): 65 mg taken orally once daily [5] [3].

o Safety Profile: The most common treatment-related adverse events included dysgeusia (altered
sense of taste, 21%), decreased neutrophil count (20%), fatigue (13%), and nausea (12%). Grade 3
or 4 treatment-related AEs occurred in 40% of patients, most commonly decreased neutrophil count
(17%). Treatment-related discontinuations occurred in 13% of patients [3] [4].

Future Research Directions

Research on nemtabrutinib continues to evolve, exploring its full potential:

e Combination Therapy: Preclinical data suggests synergy between nemtabrutinib and the BCL-2
inhibitor venetoclax. In a CLL mouse model, the combination of nemtabrutinib and venetoclax
showed significantly prolonged survival compared to the combination of ibrutinib and venetoclax [6].

e Broader Kinase Inhibition: Its activity against kinases in the MAPK pathway (e.g., MEK) suggests
potential therapeutic applications beyond B-cell malignancies, possibly in MAPK-driven cancers [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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